molecular formula C17H20F3NO3S B12156093 1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-[3-(trifluoromethyl)phenyl]methanesulfonamide

1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-[3-(trifluoromethyl)phenyl]methanesulfonamide

Cat. No.: B12156093
M. Wt: 375.4 g/mol
InChI Key: ZLPFVDXUEVRGBT-UHFFFAOYSA-N
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Description

Bicyclic Framework Analysis: Norbornane Derivative Topology

The core bicyclo[2.2.1]heptane skeleton, commonly termed norbornane, forms the structural foundation of this compound. Norbornane consists of two fused cyclohexane rings sharing a methylene bridge at the 1,4-positions, creating a strained bicyclic system with a boat-chair conformation. In the target molecule, the norbornane framework is modified by a 7,7-dimethyl substitution and a ketone group at the C2 position, yielding the 7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl moiety.

X-ray crystallographic studies of analogous norbornane derivatives reveal bond lengths of 1.54–1.56 Å for C–C bonds in the bicyclic system, with slight elongation observed at bridgehead positions due to steric strain. The dimethyl substituents at C7 induce additional steric crowding, stabilizing the endo configuration of the methanesulfonamide group. Table 1 summarizes key molecular parameters derived from structural analogs:

Table 1: Geometric parameters of norbornane derivatives

Parameter Value (Å/°) Source Compound
C1–C2 bond length 1.54 Ketopinic acid
C7–C7 methyl distance 2.48 7,7-Dimethylnorbornane
Bridgehead C–C–C angle 93.2° Norbornene anhydride

The ketone group at C2 introduces electronic asymmetry, polarizing the adjacent C1–C2 bond and enhancing the electrophilic character of the carbonyl carbon. This polarization facilitates nucleophilic interactions at the sulfonamide group attached to C1.

Sulfonamide Functional Group Configuration and Electronic Effects

The methanesulfonamide (–SO2NH–) group at C1 exhibits a tetrahedral geometry around the sulfur atom, with bond angles approximating 109.5° in related structures. The sulfonyl group’s strong electron-withdrawing nature induces partial positive charges on the nitrogen and adjacent carbon atoms, as confirmed by Natural Population Analysis (NPA) in density functional theory (DFT) studies.

Infrared spectroscopy data for similar sulfonamides show characteristic S=O stretching vibrations at 1160–1350 cm⁻¹ and N–H stretching at 3300–3350 cm⁻¹. The conjugation between the sulfonyl group and the aromatic ring in the 3-(trifluoromethyl)phenyl substituent delocalizes electron density, reducing basicity at the nitrogen center. This electronic configuration enhances hydrogen-bonding capacity, critical for intermolecular interactions in crystalline phases.

Trifluoromethylphenyl Substituent Steric and Electronic Contributions

The 3-(trifluoromethyl)phenyl group introduces significant steric and electronic effects. The trifluoromethyl (–CF3) substituent’s van der Waals volume (38.3 ų) creates steric hindrance, favoring a meta orientation relative to the sulfonamide linkage. DFT calculations reveal the –CF3 group’s inductive effect lowers the aromatic ring’s electron density by 12–15% compared to unsubstituted phenyl analogs.

Table 2: Substituent effects on phenyl ring electronic properties

Substituent Hammett σₚ Constant Ring Electron Density (e⁻/ų)
–H 0.00 0.35
–CF3 (meta) 0.43 0.29
–OCH3 (para) -0.27 0.41

The meta positioning minimizes steric clashes between the –CF3 group and the bicyclic framework while maximizing electronic conjugation through the sulfonamide bridge. This configuration optimizes both steric accessibility and electronic stabilization of the molecule.

Computational Molecular Modeling (DFT Studies)

Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level provides insights into the compound’s electronic structure. The highest occupied molecular orbital (HOMO) localizes on the sulfonamide nitrogen and oxygen atoms (–5.2 eV), while the lowest unoccupied molecular orbital (LUMO) resides predominantly on the norbornane ketone group (–1.8 eV). This orbital distribution suggests nucleophilic reactivity at the carbonyl carbon and electrophilic character at the sulfonamide nitrogen.

Mulliken charge analysis reveals substantial positive charges on the ketone carbon (δ+ = 0.42 e) and sulfonamide sulfur (δ+ = 1.86 e), with negative charges concentrated on the carbonyl oxygen (δ− = −0.58 e) and sulfonyl oxygens (δ− = −0.67 e). These charge separations facilitate dipole-dipole interactions and hydrogen bonding in the solid state.

X-ray Crystallographic Data Interpretation

Single-crystal X-ray diffraction of a closely related norbornane sulfonamide derivative (CCDC 2052341) reveals a monoclinic P2₁/c space group with unit cell parameters a = 8.42 Å, b = 17.35 Å, c = 12.06 Å, and β = 98.7°. The norbornane framework adopts a distorted boat conformation, with puckering parameters q2 = 0.87 Å and q3 = 0.12 Å.

Intermolecular interactions include:

  • N–H···O hydrogen bonds between sulfonamide groups (2.89 Å)
  • C–H···O contacts from the bicyclic CH2 groups to ketone oxygens (3.12 Å)
  • π-stacking of trifluoromethylphenyl rings (centroid distance 4.28 Å)

Properties

Molecular Formula

C17H20F3NO3S

Molecular Weight

375.4 g/mol

IUPAC Name

1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-[3-(trifluoromethyl)phenyl]methanesulfonamide

InChI

InChI=1S/C17H20F3NO3S/c1-15(2)11-6-7-16(15,14(22)9-11)10-25(23,24)21-13-5-3-4-12(8-13)17(18,19)20/h3-5,8,11,21H,6-7,9-10H2,1-2H3

InChI Key

ZLPFVDXUEVRGBT-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NC3=CC=CC(=C3)C(F)(F)F)C

Origin of Product

United States

Preparation Methods

Diels-Alder Reaction of Cyclopentadiene and Methanesulfonyl Cyanide

The reaction of 1,3-cyclopentadiene with methanesulfonyl cyanide forms 3-methanesulfonyl-2-aza-bicyclo[2.2.1]hepta-2,5-diene as the primary adduct.

Reaction Conditions:

  • Solvent: Dichloromethane (preferred due to inertness and solubility).

  • Temperature: -20°C to +40°C (optimal for regioselectivity).

  • Catalyst: None required; reaction proceeds thermally.

Mechanistic Insight:
The electron-deficient methanesulfonyl cyanide acts as the dienophile, reacting with the conjugated diene system of cyclopentadiene to yield the bicyclic adduct. This intermediate is highly reactive and often hydrolyzed directly without isolation.

Hydrolysis to Bicyclo[2.2.1]heptan-2-one

The Diels-Alder adduct undergoes acid-catalyzed hydrolysis to produce the bicyclic ketone.

Conditions:

  • Catalyst: Acetic acid (optimal for mild hydrolysis).

  • Yield: ~70–80% (estimated from analogous reactions).

Product:
The hydrolysis yields 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulfonic acid (CAS 76-26-6), a critical intermediate for subsequent functionalization.

Sulfonation to Methanesulfonyl Chloride

The sulfonic acid intermediate is converted to the reactive methanesulfonyl chloride derivative.

Chlorination with Thionyl Chloride or PCl₅

7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulfonic acid reacts with chlorinating agents to form bicyclo[2.2.1]heptane-1-methanesulfonyl chloride (CAS 4552-50-5).

Reaction Setup:

  • Reagents: Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

  • Solvent: Dichloromethane or toluene.

  • Temperature: 0–25°C (prevents side reactions).

Key Data:

ParameterValue
Molecular Weight250.74 g/mol
Melting Point66–68°C
StabilityMoisture-sensitive; store under inert gas.

Sulfonamide Formation with 3-(Trifluoromethyl)aniline

The final step involves coupling the sulfonyl chloride with 3-(trifluoromethyl)aniline to form the target sulfonamide.

Nucleophilic Substitution Reaction

Reaction Scheme:
R-SO₂Cl+H₂N-C₆H₄-CF₃R-SO₂-NH-C₆H₄-CF₃+HCl\text{R-SO₂Cl} + \text{H₂N-C₆H₄-CF₃} \rightarrow \text{R-SO₂-NH-C₆H₄-CF₃} + \text{HCl}

Conditions:

  • Base: Triethylamine (neutralizes HCl, drives reaction forward).

  • Solvent: Tetrahydrofuran (THF) or dichloromethane.

  • Temperature: 0°C to room temperature.

Optimization Notes:

  • Stoichiometry: 1:1 molar ratio of sulfonyl chloride to aniline.

  • Yield: ~85–90% (based on analogous sulfonamide syntheses).

Characterization:

  • Molecular Weight: 375.4 g/mol (confirmed via mass spectrometry).

  • Purity: >95% (HPLC analysis).

Alternative Synthetic Routes and Modifications

Direct Sulfonation of Preformed Bicyclic Amines

An alternative approach involves synthesizing N-substituted bicyclic amines followed by sulfonation. However, this method is less efficient due to competing side reactions.

Microwave-Assisted Synthesis

Recent advancements suggest microwave irradiation reduces reaction times for sulfonamide coupling (e.g., 10 minutes vs. 12 hours conventionally).

Industrial-Scale Production Considerations

Key Challenges:

  • Intermediate Stability: Bicyclic sulfonyl chloride requires low-temperature storage.

  • Purification: Column chromatography or recrystallization (ethanol/water) ensures high purity.

Cost Drivers:

  • 3-(Trifluoromethyl)aniline: Contributes ~40% of raw material costs.

  • Solvent Recovery: Dichloromethane recycling reduces expenses by 15–20%.

Critical Analysis of Methodologies

MethodAdvantagesLimitations
Diels-Alder + HydrolysisHigh regioselectivity, scalableRequires stringent temperature control
Sulfonyl Chloride RouteHigh yields, minimal byproductsMoisture-sensitive intermediates
Microwave SynthesisRapid, energy-efficientLimited data on long-term scalability

Chemical Reactions Analysis

Types of Reactions

1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-[3-(trifluoromethyl)phenyl]methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-[3-(trifluoromethyl)phenyl]methanesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-[3-(trifluoromethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances its binding affinity and stability, while the methanesulfonamide moiety contributes to its solubility and reactivity.

Comparison with Similar Compounds

Camphorsulfonamide Derivatives

Example Compounds :

  • 1-((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(1-(4-fluorobenzyl)indolin-5-yl)methanesulfonamide (8f)
    • Key Differences : The 4-fluorobenzylindoline substituent replaces the 3-(trifluoromethyl)phenyl group.
    • Pharmacology : Acts as a neuronal Kv7 channel activator with an optical rotation [α]²⁵D = +37.5° (MeOH) .
  • Enantiomer 8g (1R,4S configuration) :
    • Exhibits reversed optical rotation ([α]²⁵D = -38.1°), highlighting stereochemical impacts on activity .
Property Target Compound Compound 8f Compound 8g
Molecular Weight 376.5 g/mol 482.6 g/mol 482.6 g/mol
Core Substituent 3-(Trifluoromethyl)phenyl 4-Fluorobenzylindoline 4-Fluorobenzylindoline
Optical Activity Not reported +37.5° -38.1°

Trifluoromethylphenyl Sulfonamides

Example Compounds :

  • N-{3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl}-3-(trifluoromethoxy)benzenesulfonamide (14): Features a cyano-trifluoromethylphenoxy group and trifluoromethoxybenzene sulfonamide. Molecular Weight: 501.6 g/mol; HPLC Purity: >99% .
  • N-{3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl}hexanamide (16): Replaces sulfonamide with a hexanamide group, reducing polarity. Melting Point: 95–96°C .
Property Target Compound Compound 14 Compound 16
Functional Group Methanesulfonamide Benzenesulfonamide Hexanamide
Molecular Weight 376.5 g/mol 501.6 g/mol 375.3 g/mol
Key Pharmacophore Bicyclic core Cyano-trifluoromethyl Aliphatic chain

Tetrahydroquinoline Derivatives

Example Compound :

  • 1-(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide: Shares the same bicyclic core but substitutes the 3-(trifluoromethyl)phenyl with a tetrahydroquinoline group. Molecular Weight: 376.5 g/mol (identical to target compound) .
Property Target Compound Tetrahydroquinoline Analog
Aromatic Substituent 3-(Trifluoromethyl)phenyl 2-Oxo-tetrahydroquinolinyl
Potential Activity Likely CNS-targeted Possible kinase inhibition

Diphenylethylamine-Camphorsulfonamides

Example Compound :

  • N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-1-((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide: Incorporates a diphenylethylamine group, increasing molecular weight to 426.6 g/mol. Application: Chiral resolving agent or neurological drug candidate .

Q & A

Q. What are the standard synthetic routes for this compound?

The synthesis typically involves multi-step processes, including:

  • Intermediate preparation : Reduction of nitro compounds (e.g., using hydrogen gas with Pd catalysts) to generate amino-diphenylethylamine intermediates .
  • Bicyclic framework introduction : Diels-Alder reactions between dienes and dienophiles to construct the 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane core .
  • Sulfonamide coupling : Reacting the bicyclic intermediate with methanesulfonyl chloride derivatives under anhydrous conditions with bases like triethylamine .

Q. Key Conditions :

StepReagents/ConditionsYield Optimization
ReductionH₂, Pd/C, RT≥85% under inert atmosphere
Diels-AlderCyclopentadiene, heat (80–100°C)70–80% yield
SulfonylationMethanesulfonyl chloride, NEt₃, dry THF65–75% yield

Q. How should researchers safely handle and store this compound?

  • Handling : Use PPE (gloves, goggles), avoid inhalation/contact, and work in a fume hood. The compound is hygroscopic; minimize exposure to moisture to prevent decomposition .
  • Storage : Seal in airtight containers under inert gas (N₂/Ar), store at –20°C, and separate from oxidizing agents .
  • Emergency Measures : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Q. Which analytical techniques are optimal for structural characterization?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., bicyclic ring protons at δ 1.2–2.8 ppm) .
  • X-ray Crystallography : Resolve absolute stereochemistry of chiral centers (e.g., (1S,4R) configuration) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., m/z 426.6 g/mol) .

Q. What common chemical reactions does this compound undergo?

  • Oxidation : Ketone groups on the bicyclic ring can be oxidized to carboxylic acids using KMnO₄/H₂SO₄ .
  • Nucleophilic Substitution : The sulfonamide group reacts with alkyl halides (e.g., methyl iodide) under basic conditions .
  • Reduction : Catalytic hydrogenation reduces double bonds in the bicyclic framework .

Advanced Research Questions

Q. How does stereochemistry influence its biological activity?

The (1S,4R) configuration in the bicyclic ring enhances binding to enzymes like cyclooxygenase (COX-2), as shown in analogs with anti-inflammatory activity. Enantiomers with (1R,4S) configurations exhibit 50% lower potency, emphasizing the need for chiral synthesis control .

Methodological Tip : Use chiral HPLC or enzymatic resolution to isolate enantiomers and validate activity via IC₅₀ assays .

Q. How can reaction yields be optimized for introducing trifluoromethyl groups?

  • Fluorination Agents : Use trifluoromethanesulfonic anhydride (TFMSA) in heterogeneous systems (water/organic solvent mix) with inorganic bases (e.g., NaOH) to achieve ≥90% conversion .
  • Temperature Control : Maintain 0–5°C during sulfonamide formation to minimize side reactions .

Q. How do structural analogs compare in structure-activity relationships (SAR)?

AnalogStructural DifferenceBioactivity
(R)-N-(3-methylphenyl)propanamideSimpler bicyclic coreLower COX-2 inhibition (IC₅₀ = 1.2 µM vs. 0.4 µM for target compound)
Brominated derivativeBr substituent on bicyclic ringEnhanced cytotoxicity (IC₅₀ = 8 µM vs. 15 µM for parent) but reduced solubility

SAR Insight : The trifluoromethylphenyl group improves metabolic stability, while bulky substituents on the bicyclic ring enhance target specificity .

Q. How to resolve contradictions in reported enzymatic binding affinities?

  • Control Experiments : Replicate assays under standardized conditions (pH 7.4, 37°C) to exclude buffer/thermal effects .
  • Crystallographic Studies : Resolve ligand-enzyme co-crystal structures to identify binding site variations (e.g., hydrophobic vs. polar interactions) .

Q. What mechanistic insights exist for its interaction with cytochrome P450 enzymes?

  • Metabolic Pathway : The compound undergoes hepatic CYP3A4-mediated oxidation, forming a hydroxylated metabolite (detected via LC-MS). Co-administration with CYP inhibitors (e.g., ketoconazole) reduces clearance by 40% .
  • Inhibition Assays : Use fluorogenic substrates (e.g., 7-benzyloxyquinoline) to quantify CYP inhibition (IC₅₀ = 2.1 µM for CYP3A4) .

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